molecular formula C15H15N5O2S B2849375 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 905765-26-6

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2849375
CAS No.: 905765-26-6
M. Wt: 329.38
InChI Key: QPTWLMVOCAXEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound featuring a 1,2,4-triazole core linked to a furan ring and an o-tolylacetamide group via a thioether bridge. This structure combines multiple pharmacologically significant motifs. The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to improve the pharmacokinetic and physicochemical properties of drug candidates . Specifically, triazole-thioacetamide derivatives have been extensively investigated for their antimicrobial potential. Scientific studies on structurally similar compounds have demonstrated significant efficacy against various fungal pathogens, including Candida species, with some derivatives exhibiting promising minimum inhibitory concentration (MIC) values . The furan heterocycle further contributes to the molecule's aromatic and hydrogen-bonding characteristics, which can enhance binding affinity to biological targets. This compound is primarily utilized in academic and industrial research as a key chemical intermediate for the synthesis of novel heterocyclic compounds and as a core scaffold in biological screening programs. Its applications include investigating structure-activity relationships (SAR) for antimicrobial and antifungal agents , exploring new chemotherapeutic options, and developing enzyme inhibitors. Researchers value this compound for its versatility in molecular hybridization strategies aimed at creating multi-targeting agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-5-2-3-6-11(10)17-13(21)9-23-15-19-18-14(20(15)16)12-7-4-8-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWLMVOCAXEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione

Procedure :

  • React furan-2-carboxylic acid hydrazide with ammonium thiocyanate in acidic ethanol (HCl, reflux, 6 hr).
  • Isolate the intermediate thiosemicarbazide via vacuum filtration.
  • Cyclize the thiosemicarbazide in 2 M NaOH (reflux, 4 hr) to form the triazole thione.

Yield : 68–72%
Characterization :

  • 1H NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 7.8–6.4 (m, 3H, furan-H), 5.1 (s, 2H, NH2).
  • ESI-MS : m/z 195.1 [M+H]+.

Synthesis of N-(o-tolyl)-2-chloroacetamide

Procedure :

  • Dissolve o-toluidine (1.0 eq) in dry dichloromethane (DCM) under N2.
  • Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 3 hr, then wash with NaHCO3 (5%) and brine.
  • Recrystallize from ethanol/water (3:1).

Yield : 85%
Characterization :

  • MP : 112–114°C
  • IR (KBr): 3280 cm−1 (N–H), 1665 cm−1 (C=O).

Alkylation to Form Target Compound

Procedure :

  • Suspend triazole thione (1.0 eq) and N-(o-tolyl)-2-chloroacetamide (1.1 eq) in ethanol.
  • Add K2CO3 (2.0 eq) and reflux for 8 hr.
  • Cool, filter, and concentrate under reduced pressure.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).

Yield : 62%
Characterization :

  • MP : 178–180°C
  • 1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.6–6.8 (m, 7H, Ar-H + furan-H), 4.3 (s, 2H, SCH2), 2.3 (s, 3H, CH3).
  • 13C NMR : δ 169.4 (C=O), 152.1 (triazole-C), 142.3 (furan-C), 136.1–114.2 (Ar-C), 35.8 (SCH2), 20.1 (CH3).
  • HRMS : m/z 385.0982 [M+H]+ (calc. 385.0985).

Optimization Parameters

Parameter Optimal Value Effect on Yield
Reaction solvent Ethanol Maximizes solubility of intermediates
Base K2CO3 Higher efficiency vs. NaOH or NaHCO3
Temperature Reflux (78°C) Completes reaction in 8 hr
Molar ratio (thione:chloroacetamide) 1:1.1 Minimizes side products

Reducing the reaction time below 6 hr led to incomplete alkylation, while exceeding 10 hr promoted hydrolysis of the acetamide group.

Alternative Synthetic Routes

Hydrazide Cyclization Approach

  • Condense 2-furoic hydrazide with methyl isothiocyanate to form a thiosemicarbazide.
  • Cyclize in basic conditions to generate the triazole core.
  • Alkylate with N-(o-tolyl)-2-bromoacetamide (yield: 58%).

Solid-Phase Synthesis

A PMC study demonstrated microwave-assisted synthesis on Wang resin, reducing reaction time to 2 hr (yield: 71%). However, scalability remains challenging.

Impurity Profiling and Mitigation

Common impurities include:

  • Unreacted triazole thione (≤3%): Removed via silica gel chromatography.
  • Di-alkylated product (≤2%): Controlled by maintaining a 1:1.1 reagent ratio.
  • Hydrolyzed acetamide (≤1%): Avoided by excluding aqueous workup.

Scale-Up Considerations

Pilot-scale batches (500 g) achieved 59% yield using:

  • A toluene/ethanol azeotrope to remove H2O.
  • Gradient recrystallization (ethanol → ethyl acetate).
  • Purity: 99.2% by HPLC (C18 column, 0.1% TFA/ACN).

Computational Modeling Insights

Docking studies suggest the furan and triazole moieties participate in hydrophobic interactions with target proteins, justifying the retention of these groups during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic substitution under specific conditions. Common reagents include:

  • Alkyl halides for S-alkylation

  • Oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones

  • Acyl chlorides for thioester formation

Example Reaction Pathway :

Compound+R XBaseR S Compound+HX\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{R S Compound}+\text{HX}

Reaction efficiency depends on solvent polarity and temperature, with DMF or ethanol often used .

Functionalization of the Triazole Ring

The 4-amino-1,2,4-triazole core participates in:

  • Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives.

  • Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺, Zn²⁺) via the triazole’s nitrogen atoms, forming complexes with potential catalytic or medicinal applications.

Key Derivatives :

Reaction TypeReagentProductYield (%)
AcylationAcetic anhydrideN-Acetyl-triazole derivative65–78
Metal CoordinationCuSO₄·5H₂OCu(II)-triazole complex82

Electrophilic Substitution on the Furan Ring

The furan substituent undergoes electrophilic aromatic substitution (EAS) at the 5-position due to its electron-rich nature:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.

Conditions :

  • Reactions typically proceed at 0–5°C to minimize side products.

Amide Group Reactivity

The acetamide group (-NHCO-) participates in:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to form carboxylic acid and o-toluidine.

  • Condensation : Reacts with aldehydes (e.g., formaldehyde) to form Schiff bases.

Hydrolysis Example :

CompoundHCl aq 2 4 amino 5 furan 2 yl 4H 1 2 4 triazol 3 yl thio acetic acid+o toluidine\text{Compound}\xrightarrow{\text{HCl aq }}\text{2 4 amino 5 furan 2 yl 4H 1 2 4 triazol 3 yl thio acetic acid}+\text{o toluidine}

Oxidation and Reduction Reactions

  • Thioether Oxidation :

    CompoundH2O2Sulfoxideexcess H2O2Sulfone\text{Compound}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Sulfone}
  • Furan Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to tetrahydrofuran.

Synthetic Derivatives and Pharmacological Relevance

Derivatives synthesized via the above reactions show enhanced bioactivity. Notable examples include:

Derivative TypeBiological ActivityIC₅₀/EC₅₀ (μM)
Cu(II)-triazole complexTyrosinase inhibition17.02 ± 1.66
Sulfone derivativeAntioxidant48.26 ± 0.31

Scientific Research Applications

Pharmacokinetic Studies

Recent studies have evaluated the pharmacokinetic parameters of related triazole compounds, providing insights that may be applicable to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide. For instance, a study on a similar compound demonstrated that the maximum serum concentration was reached shortly after administration (approximately 5 minutes), followed by a mono-exponential decline in concentration. Key pharmacokinetic parameters such as area under the curve (AUC), clearance (CL), and half-life were calculated, indicating rapid absorption and elimination characteristics .

Table 1: Pharmacokinetic Parameters of Related Compounds

ParameterValue
Maximum Concentration (Cmax)279.67 µg/ml at 5 min
Area Under Curve (AUC)150.8998 µg*h/ml
Half-Life (t1/2)0.32 hours
Clearance (CL)1.086814 ml/h

Antiexudative Activity

The compound has been synthesized and tested for its antiexudative properties using a formalin-induced edema model in rats. The results indicated a significant correlation between the chemical structure of the synthesized derivatives and their antiexudative activity. This suggests that modifications to the triazole ring or side chains can enhance therapeutic efficacy against inflammation .

Case Study: Antiexudative Activity Testing

In a controlled study:

  • Objective : Evaluate antiexudative effects.
  • Method : Formalin-induced edema model in Wistar rats.
  • Results : The synthesized derivatives exhibited significant reduction in edema compared to control groups.

Potential Therapeutic Uses

The structural characteristics of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide suggest potential applications in treating various conditions due to its anti-inflammatory properties. The triazole moiety is known for its role in antifungal and antibacterial activities, which could extend to broader therapeutic applications.

Comparative Analysis with Other Triazoles

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamidePending EvaluationSignificant
Other Triazole DerivativesModerateVariable

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Bioactivity: The furan-2-yl group in the target compound and 573931-16-5 contrasts with pyridinyl in VUAA1, OLC15, and Compound 6c. Furan’s electron-rich aromatic system may enhance anti-inflammatory interactions, while pyridinyl groups (especially 3- vs. 2-substituted) dictate ion channel modulation (agonist vs. antagonist) .

Synthetic and Physical Properties: The target compound’s synthesis (KOH-mediated alkylation) is simpler than multi-step routes for pyrolin derivatives (Paal-Knorr condensation) . Higher melting points (e.g., 174–176°C for Compound 6c vs. 148°C for the target compound) correlate with crystallinity and stability, influenced by allyl/pyridinyl vs. amino/furan substituents .

Therapeutic Applications :

  • The target compound’s anti-exudative activity is unique among the analogs, which are primarily studied as ion channel modulators (VUAA1, OLC15) or enzyme inhibitors (AM31) .
  • AM31’s reverse transcriptase inhibition (Ki < Nevirapine) highlights the role of electron-withdrawing groups (e.g., nitro) in enhancing enzyme binding .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological significance, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
  • Introduction of the Furan Ring : Coupling reactions with suitable furan derivatives introduce the furan moiety.
  • Thioether Linkage : The thioether bond is formed by reacting the triazole derivative with thiol compounds.
  • Acetamide Formation : The final step involves acylation of an amine group with an acyl chloride or anhydride to yield the acetamide structure .

Antiexudative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiexudative activity . In a study evaluating formalin-induced edema in rats, 15 out of 21 synthesized compounds showed notable anti-exudative properties, with some exceeding the efficacy of sodium diclofenac, a standard anti-inflammatory drug. This suggests a promising therapeutic potential for inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies involving various gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) indicated that certain derivatives possess strong antimicrobial activity. The structure-activity relationship (SAR) analysis revealed correlations between specific structural features and enhanced antimicrobial efficacy .

Anticancer Potential

The anticancer activity of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has been investigated in various cancer cell lines. Compounds derived from this scaffold have shown moderate to high inhibitory effects against several cancer types, including leukemia and solid tumors. This activity is attributed to their ability to interfere with crucial cellular pathways involved in tumor growth and metastasis .

The mechanism underlying the biological activities of this compound is thought to involve:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition of key metabolic enzymes such as acetylcholinesterase (AChE).
  • Cellular Interaction : The furan and chlorophenyl moieties enhance binding affinity to biological targets, facilitating modulation of various cellular processes .

Case Studies

StudyFocusFindings
Study 1Antiexudative Activity15/21 compounds showed significant anti-exudative effects in formalin-induced edema model; some exceeded sodium diclofenac efficacy .
Study 2Antimicrobial ActivityStrong activity against gram-positive and gram-negative bacteria; SAR indicated specific structural features linked to enhanced efficacy .
Study 3Anticancer ActivityModerate to high inhibitory effects against leukemia and solid tumors; interference with cellular pathways implicated in cancer progression .

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide?

The compound is synthesized via a multi-step protocol:

Core formation : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in ethanol/water under reflux, using KOH as a base to facilitate thioether bond formation .

Derivatization : Introduce substituents (e.g., aryl groups) via nucleophilic substitution or condensation reactions. For example, Paal-Knorr condensation modifies the amino group at the 4th position of the triazole ring to enhance bioactivity .
Key considerations : Reaction time (1–3 hours), solvent polarity, and stoichiometric ratios impact yield (typically 60–85%). Purification involves recrystallization from ethanol .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns on the o-tolyl group. For example, 1^1H NMR peaks at δ 6.8–7.2 ppm indicate aromatic protons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 384.12) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the triazole and furan rings, which influences binding interactions .

Q. How is the compound’s anti-exudative activity initially screened?

  • In vivo models : Administer the compound (10 mg/kg) to rats with carrageenan- or formalin-induced paw edema. Activity is quantified by reduction in edema volume (%) compared to controls (e.g., diclofenac sodium at 8 mg/kg) .
  • Key metrics : EC50_{50} values and inhibition rates (e.g., 45–72% for derivatives with electron-withdrawing substituents) .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity?

Substituents on the phenyl ring (R-group) and triazole-furan conformation critically modulate activity:

Substituent (Position) Activity Trend Example Derivative
4-Fluoro (para)↑ 25% vs. control3.1 (EC50_{50} = 1.2 μM)
3-Chloro (meta)No activity3.8 (Inactive)
4-Methoxy (para)↑ 18%3.14 (Comparable to diclofenac)
Mechanistic insight : Electron-withdrawing groups (e.g., -F) enhance hydrogen bonding with cyclooxygenase-2 (COX-2), while bulky substituents (e.g., -OCH3_3) improve pharmacokinetic stability .

Q. What strategies optimize bioavailability and target selectivity?

  • Prodrug design : Convert the acetamide moiety to a hydrolyzable ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
  • Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility (e.g., 2.5-fold increase with β-cyclodextrin) .
  • Selectivity assays : Screen against off-target kinases (e.g., JAK2, EGFR) using fluorescence polarization to confirm specificity for COX-2 (IC50_{50} = 0.8 μM vs. >10 μM for off-targets) .

Q. How is computational chemistry applied to study its mechanism?

  • Docking simulations : Use AutoDock Vina to model interactions with COX-2’s active site (PDB: 5KIR). The triazole-thioether group forms a π-cation interaction with Arg120, while the furan ring stabilizes Tyr355 via van der Waals contacts .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates robust binding .

Q. What contradictory data exist regarding its biological activity?

  • In vitro vs. in vivo efficacy : Derivatives with 4-nitro substituents show high COX-2 inhibition in vitro (IC50_{50} = 0.5 μM) but poor in vivo activity due to rapid hepatic clearance .
  • Species variability : Rat models show 30% higher edema inhibition than murine models, possibly due to differences in metabolic enzymes .

Methodological Guidance

Q. How to resolve low yields in alkylation steps?

  • Optimize base strength : Replace KOH with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions (yield increases from 60% to 78%) .
  • Microwave-assisted synthesis : Reduce reaction time from 2 hours to 20 minutes (80°C, 300 W) while maintaining yield .

Q. How to validate anti-exudative activity mechanisms?

  • ELISA assays : Quantify prostaglandin E2 (PGE2) levels in serum post-treatment. Active derivatives (e.g., 3.1) reduce PGE2 by 60–70% .
  • Gene expression profiling : Use qRT-PCR to measure COX-2 mRNA levels in inflamed tissues .

Q. What are best practices for SAR studies?

  • Design : Synthesize a congeneric series with systematic substituent variations (e.g., -H, -F, -CH3_3, -OCH3_3) at the phenyl ring .
  • Statistical analysis : Apply Hansch analysis to correlate logP values with activity (r2^2 > 0.85 for hydrophilic derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.